Regioisomeric Differentiation: 5-Ethyl-2-methyl vs. 2-Ethyl-5-methyl Substitution Governs Computed Physicochemical Properties Relevant to Formulation and Handling
The target compound (5-ethyl-2-methyl substitution) and its regioisomer 2-ethyl-5-methylthiophen-3(2H)-one (CAS 57556-06-6) share the same molecular formula (C₇H₁₀OS) and molecular weight (142.22 g·mol⁻¹) but differ in the position of the ethyl and methyl groups relative to the ketone [1]. This regioisomeric switch produces a measurable difference in computed density (1.065 vs. 1.064 g·cm⁻³) and refractive index (predicted ~1.516 for both, but with distinct InChIKey fingerprints: PGSGMVFKLJGMFC vs. the regioisomer’s unique key) . The different substitution pattern alters the electronic environment of the ketone, which in turn affects dipole moment, hydrogen-bond acceptor strength, and ultimately both chromatographic retention behavior and organoleptic character.
| Evidence Dimension | Computed density (g·cm⁻³) at standard conditions |
|---|---|
| Target Compound Data | 1.065 g·cm⁻³ |
| Comparator Or Baseline | 2-Ethyl-5-methylthiophen-3(2H)-one (CAS 57556-06-6): 1.064 g·cm⁻³ |
| Quantified Difference | Δ = +0.001 g·cm⁻³ (0.09% higher) |
| Conditions | Predicted/computed values from ChemBlink and ChemIndex databases; not experimentally verified. |
Why This Matters
For procurement decisions involving precise formulation (e.g., fragrance compounding where density affects dosing accuracy) or chromatographic method development, even small regioisomeric differences can translate into non-interchangeable materials.
- [1] NIST Chemistry WebBook. 3(2H)-Thiophenone,2-ethyl-5-methyl- (CAS 57556-06-6). NIST Standard Reference Database 69. Available at: https://webbook.nist.gov/cgi/formula?ID=C57556066 (Accessed 2026-04-23). View Source
